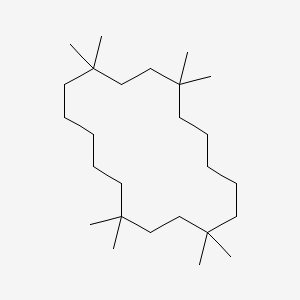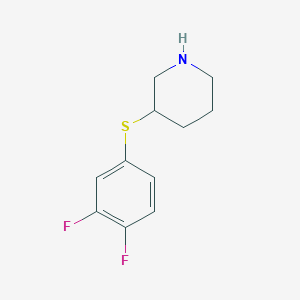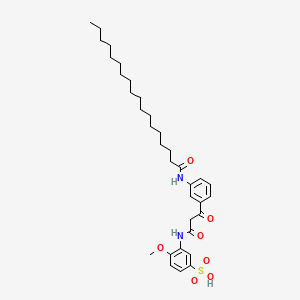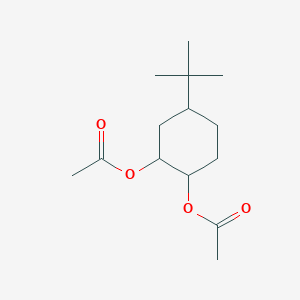
N-Ethoxy-2,6-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethoxy-2,6-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. This compound is known for its applications in various fields, including agriculture and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethoxy-2,6-dinitroaniline typically involves the nitration of aniline derivatives. The process can be hazardous due to the highly exothermic nature of nitration reactions. A common method involves the use of nitric acid as the nitrating agent and an acid catalyst . The reaction is usually conducted in a controlled environment to manage the heat and prevent decomposition or explosion of the nitro compounds.
Industrial Production Methods: In industrial settings, the production of this compound often employs a continuous-flow microreactor system. This method allows for a safer and more efficient synthesis by minimizing the need for intermediate separation and reducing solvent usage . The continuous-flow process also enhances selectivity and reduces the risk of over-nitration.
Chemical Reactions Analysis
Types of Reactions: N-Ethoxy-2,6-dinitroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a substituent on the aromatic ring with a nucleophile.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Major Products:
Nucleophilic Substitution: The major products are substituted aniline derivatives.
Reduction: The major products are the corresponding diamines.
Scientific Research Applications
N-Ethoxy-2,6-dinitroaniline has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of N-Ethoxy-2,6-dinitroaniline involves the inhibition of microtubule formation. The compound binds to tubulin proteins, preventing the polymerization of microtubules, which are essential for cell division . This disruption of the mitotic sequence leads to cell cycle arrest and apoptosis in plant cells .
Comparison with Similar Compounds
Pendimethalin: Another dinitroaniline herbicide used in agriculture.
Trifluralin: A widely-used pre-emergence herbicide.
Uniqueness: N-Ethoxy-2,6-dinitroaniline is unique due to its specific ethoxy group, which can influence its reactivity and selectivity in chemical reactions. This structural difference can result in varied biological activities and applications compared to other dinitroaniline derivatives .
Properties
CAS No. |
24914-60-1 |
|---|---|
Molecular Formula |
C8H9N3O5 |
Molecular Weight |
227.17 g/mol |
IUPAC Name |
N-ethoxy-2,6-dinitroaniline |
InChI |
InChI=1S/C8H9N3O5/c1-2-16-9-8-6(10(12)13)4-3-5-7(8)11(14)15/h3-5,9H,2H2,1H3 |
InChI Key |
JKLPHGNDYPWGKN-UHFFFAOYSA-N |
Canonical SMILES |
CCONC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


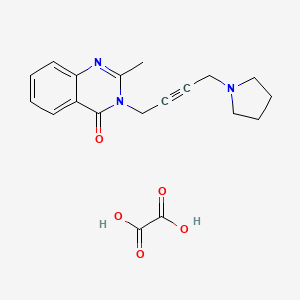
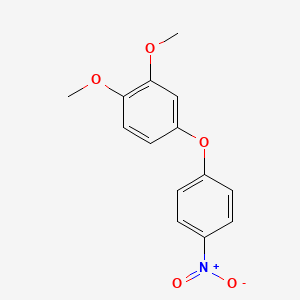
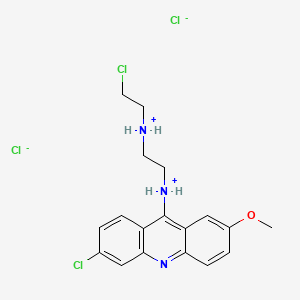


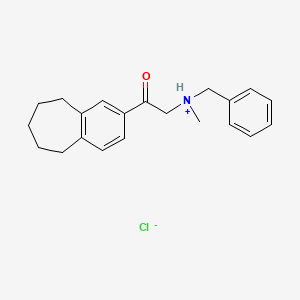
![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)


